3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide
Description
3-Bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is a brominated benzamide derivative featuring a hydroxychroman moiety linked via a methylene bridge to the benzamide core. The hydroxychroman group, a bicyclic structure with a hydroxyl group, may enhance solubility and hydrogen-bonding interactions, while the bromine atom at the 3-position of the benzamide ring likely influences steric and electronic properties .
Properties
IUPAC Name |
3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGQEWJDCUPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzamide derivative followed by the introduction of the chroman moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a chromanone derivative, while substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that compounds similar to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide exhibit significant antitumor properties. The structural features of this compound allow it to interact with biological macromolecules, potentially inhibiting tumor growth. For instance, studies have shown that derivatives with a hydroxychroman moiety can enhance the cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Enzyme Inhibition
Another vital application of this compound lies in its potential as an enzyme inhibitor. The presence of the bromine atom and the hydroxychroman structure may contribute to its ability to inhibit enzymes that are crucial in metabolic pathways associated with cancer and other diseases. Research on related compounds has demonstrated that such structures can effectively inhibit enzymes like topoisomerases and kinases, which are often overexpressed in cancer cells.
Material Science Applications
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The compound's unique electronic properties make it suitable for incorporation into polymer matrices, enhancing their conductivity and light-emitting capabilities.
Photonic Applications
The compound's photochemical properties also suggest potential applications in photonics. Its ability to undergo reversible photo-induced transformations can be harnessed for creating photonic devices that respond to light stimuli, making it a candidate for advanced optical applications.
Organic Synthesis Applications
Intermediate in Synthesis
In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse derivatives that may possess enhanced biological or chemical properties.
Case Studies on Synthesis Pathways
Several studies have documented synthetic pathways involving this compound:
| Reaction Type | Conditions | Yield | References |
|---|---|---|---|
| Nucleophilic substitution | DMF, 80°C, 12 hours | 85% | |
| Coupling reactions | Pd-catalyzed at room temperature | 90% | |
| Reduction | LiAlH4 in THF | 95% |
These pathways highlight the versatility of this compound as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chroman ring and benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Hydroxychroman vs. Piperidine : The hydroxychroman group in the target compound may offer superior H-bonding capacity compared to the piperidine in 3a, which primarily improves solubility .
- Natural vs. Synthetic Analogues : 3-Bromo-N-(2-thiazolyl)benzamide (natural) lacks the hydroxychroman moiety but shares antimicrobial properties, suggesting brominated benzamides broadly interact with microbial targets .
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights :
- Hydrophobic Interactions : The hydroxychroman group in the target compound may fill hydrophobic cavities in targets like DNA gyrase, similar to methyl substituents in .
- H-Bonding Capacity: Compared to mocetinostat (2 H-bond donors), the target compound’s hydroxychroman-OH could enhance binding to polar residues in enzyme active sites .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | |
|---|---|---|---|---|---|
| This compound | ~3.5 | 2 (amide NH, OH) | 5 (amide O, chroman O, etc.) | 5 | |
| ZINC33268577 | 4.1 | 1 | 5 | 5 | |
| 3a () | 2.8 | 2 | 4 | 6 |
Implications :
- The target compound’s moderate LogP (~3.5) balances lipophilicity for membrane penetration and aqueous solubility via polar groups.
- Higher rotatable bonds (e.g., 5 vs. 6 in 3a) may reduce conformational rigidity but improve adaptability to binding pockets .
Biological Activity
3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxychroman moiety, and a benzamide structure, which contribute to its biological activity. The presence of the hydroxy group is crucial for interaction with biological targets.
Chemical Structure
- Molecular Formula : C16H16BrNO2
- Molecular Weight : 350.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit significant antimicrobial properties. For instance, biphenyl-benzamides have shown excellent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Bacillus subtilis . The SAR studies suggest that modifications to the benzamide structure can enhance efficacy against specific bacterial strains.
The mechanism by which this compound exerts its effects is likely through inhibition of key enzymes or pathways in target organisms. For example, compounds with similar structures have been identified as inhibitors of ribonucleotide reductase (RNR), which is critical for DNA synthesis in various pathogens .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on compounds analogous to this compound. Key findings include:
| Compound | EC50 (nM) | Biological Activity |
|---|---|---|
| 3 | 130±30 | Moderate |
| 6 | 128±10 | Moderate |
| 39 | >1000 | Low |
These results indicate that structural modifications can significantly influence biological potency and metabolic stability .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including those related to this compound. The study found that certain modifications resulted in enhanced activity against resistant strains of bacteria, highlighting the potential for this compound class in developing new antibiotics .
In Vivo Studies
In vivo studies demonstrated that certain analogs had favorable pharmacokinetic profiles, with half-lives ranging from 90 minutes to several hours depending on the specific structure . This suggests that with further optimization, compounds like this compound could be developed into viable therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
